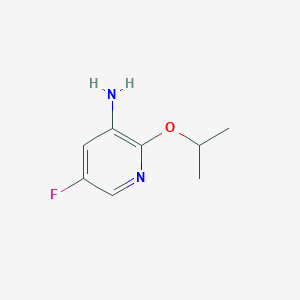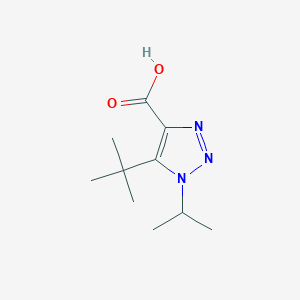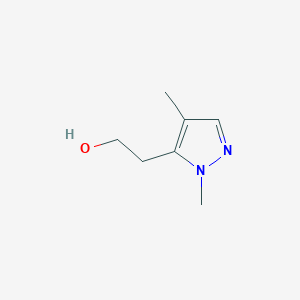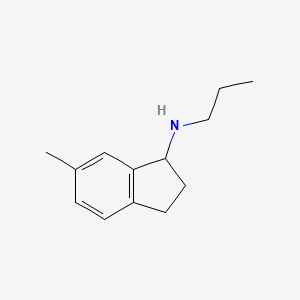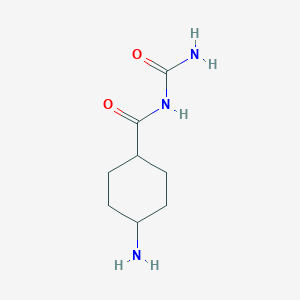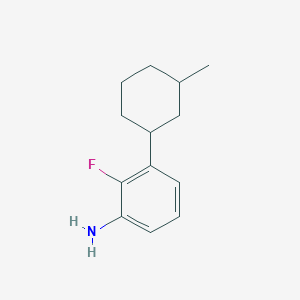
2-Fluoro-3-(3-methylcyclohexyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(3-methylcyclohexyl)aniline is an organic compound with the molecular formula C13H18FN It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 2-position and a 3-methylcyclohexyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(3-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with an amine. For instance, starting from 2-fluorobenzene, a Grignard reagent can be prepared and subsequently reacted with 3-methylcyclohexanone to introduce the cyclohexyl group. The resulting intermediate can then be subjected to amination to yield the desired aniline derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(3-methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding a non-fluorinated aniline derivative.
Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce non-fluorinated aniline derivatives. Substitution reactions can result in various substituted aniline compounds .
Scientific Research Applications
2-Fluoro-3-(3-methylcyclohexyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(3-methylcyclohexyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance binding affinity and selectivity, while the cyclohexyl group can influence the compound’s overall conformation and stability. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: Another fluoro-substituted aniline with different substitution patterns and properties.
2-Fluoro-3-(trifluoromethyl)aniline: A compound with a trifluoromethyl group instead of a cyclohexyl group, leading to different chemical and biological properties.
Uniqueness
The combination of these substituents can enhance the compound’s stability, binding affinity, and overall versatility in various research and industrial contexts .
Properties
Molecular Formula |
C13H18FN |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-fluoro-3-(3-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H18FN/c1-9-4-2-5-10(8-9)11-6-3-7-12(15)13(11)14/h3,6-7,9-10H,2,4-5,8,15H2,1H3 |
InChI Key |
QBYWQLRJPIPYSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C2=C(C(=CC=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-chlorophenyl)propyl]cyclopropanamine](/img/structure/B13283703.png)
![3-[(2-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13283707.png)
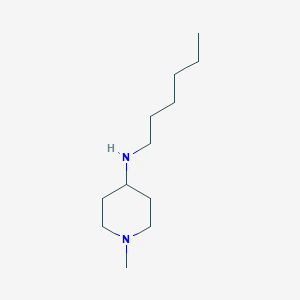
![7-Oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13283716.png)

![(Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine](/img/structure/B13283733.png)
![4-([(2-Bromocyclohexyl)oxy]methyl)oxane](/img/structure/B13283756.png)
amine](/img/structure/B13283765.png)
![1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde](/img/structure/B13283776.png)
